2-(2-(Thiophen-2-yl)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Thiophen-2-yl)thiazol-4-yl)acetamide is a heterocyclic compound that contains both a thiophene and a thiazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 2-(2-(Thiophen-2-yl)thiazol-4-yl)acetamide typically involves the reaction of thiophene derivatives with thiazole derivatives under specific conditions. One common method includes the use of elemental sulfur and triethylamine as reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
2-(2-(Thiophen-2-yl)thiazol-4-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the reactive positions of the thiazole ring.
Common reagents and conditions used in these reactions include solvents like ethanol and catalysts such as palladium. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-(Thiophen-2-yl)thiazol-4-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Used in the production of dyes and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(2-(Thiophen-2-yl)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(2-(Thiophen-2-yl)thiazol-4-yl)acetamide can be compared with other similar compounds such as:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Properties
Molecular Formula |
C9H8N2OS2 |
---|---|
Molecular Weight |
224.3 g/mol |
IUPAC Name |
2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C9H8N2OS2/c10-8(12)4-6-5-14-9(11-6)7-2-1-3-13-7/h1-3,5H,4H2,(H2,10,12) |
InChI Key |
XTPOJJLHXICGGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.